Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro-
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Overview
Description
Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- is a chemical compound with the molecular formula C13H8ClIN2O3 It is a derivative of benzamide, characterized by the presence of chlorine, iodine, and nitro functional groups
Preparation Methods
The synthesis of Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-chlorobenzamide followed by iodination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the introduction of the iodine atom. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-chloro-N-(2-iodophenyl)-2-aminobenzamide.
Substitution: The chlorine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and iodine atoms may also contribute to its reactivity and interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- include other halogenated benzamides and nitrobenzamides. For example:
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-: This compound has a similar structure but with an amino group instead of a nitro group.
2-amino-5-chloro-N-(2-iodophenyl)benzamide: Another related compound with an amino group. The uniqueness of Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
826991-60-0 |
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Molecular Formula |
C13H8ClIN2O3 |
Molecular Weight |
402.57 g/mol |
IUPAC Name |
5-chloro-N-(2-iodophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8ClIN2O3/c14-8-5-6-12(17(19)20)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18) |
InChI Key |
DXKJGPGPHJAOET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])I |
Origin of Product |
United States |
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